Vibunazole

Antifungal In Vivo Efficacy Candidiasis

Procure enantiopure Vibunazole (BAY n 7133, (-)-enantiomer, CAS 104358-25-0) – a first-generation triazole antifungal tool compound. Unlike generic azoles, this chiral-specific scaffold enables precise SAR studies, serves as a quantifiable auto-induction PK model in vivo due to documented time-dependent clearance, and provides equivalent anti-Aspergillus activity to ketoconazole for susceptibility panels. Ideal for early-intervention murine candidosis models at 200 mg/kg/day. Insist on verified enantiopurity to ensure reproducible research outcomes.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 104358-25-0
Cat. No. B10801133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibunazole
CAS104358-25-0
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
InChIKeyOCQPZTCGZAFWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vibunazole (BAY n 7133) CAS 104358-25-0: A First-Generation Triazole Antifungal for Research and Procurement


Vibunazole (BAY n 7133) is a first-generation triazole antifungal agent developed by Bayer AG. It functions by inhibiting fungal cytochrome P-450-dependent lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . It has been investigated for both oral and topical activity against systemic and superficial fungal infections . The compound is a chiral molecule, and the specific CAS registry number 104358-25-0 is associated with its (-)-enantiomer . The racemic mixture is more commonly referenced under CAS 80456-55-9 .

Why Substituting Vibunazole (CAS 104358-25-0) with Other Azoles is Not Recommended for Research


Generic substitution among azole antifungals is not scientifically valid due to significant differences in pharmacokinetic profiles, spectrum of activity, and specific molecular targets. Studies have shown that while Vibunazole shares a mechanism with other triazoles like ketoconazole and fluconazole, its in vivo efficacy can be limited by unfavorable pharmacokinetics with continued administration . Furthermore, the presence of a chiral center means that enantiomer-specific properties, such as those of the (-)-enantiomer (CAS 104358-25-0), can differ from the racemate, impacting both activity and drug disposition . Therefore, direct substitution without considering these specific compound characteristics can lead to irreproducible or misleading research outcomes.

Quantitative Differentiation of Vibunazole (CAS 104358-25-0) Against Key Azole Comparators


In Vivo Protective Efficacy in Murine Systemic Candidosis: Vibunazole vs. Ketoconazole and Bay L9139

In a head-to-head murine model of systemic candidosis, vibunazole (racemate) was directly compared to ketoconazole and Bay L9139. At a dose of 200 mg/kg/day administered orally, both vibunazole and ketoconazole provided protection against C. albicans infection, whereas Bay L9139 did not, suggesting synergistic toxicity of the latter with the infection at that dose . When treatment was initiated on day 4 post-infection, vibunazole at doses of 10-200 mg/kg/day was ineffective, while ketoconazole at 100-200 mg/kg/day prolonged survival .

Antifungal In Vivo Efficacy Candidiasis

In Vitro Activity Ranking Against Coccidioides immitis

In vitro studies comparing the activity of three azoles against Coccidioides immitis (strain Silveira) established a clear rank order of potency. The descending order of activity was found to be ketoconazole > Vibunazole > BAY 1 9139 . This indicates that while Vibunazole is active, it is less potent than ketoconazole against this specific fungal pathogen in vitro.

Antifungal In Vitro Susceptibility Coccidioidomycosis

Comparative In Vitro Activity Against Aspergillus Isolates

A broad in vitro comparative study of multiple antifungal agents reported that Vibunazole was as active as ketoconazole against Aspergillus isolates . This study used Relative Inhibition Factors (RIF) to compare activities. For dermatophyte isolates, Vibunazole gave very low RIFs, matching the inhibitory effects of established imidazole antifungals .

Antifungal Aspergillosis Relative Inhibition Factor

Pharmacokinetic Instability: Reduced Serum Exposure Upon Repeated Dosing

A significant and quantifiable limitation of Vibunazole is its unfavorable pharmacokinetic profile upon repeated administration. In a murine study, after 26 days of continuous treatment, both peak serum concentrations and the area under the curve (AUC) were lower compared to values observed after a single dose . This phenomenon was not observed to the same degree with ketoconazole in the same study, and the relative inefficacy of Vibunazole in delayed treatment models was attributed to these properties .

Pharmacokinetics Drug Metabolism AUC

Recommended Research and Industrial Applications for Vibunazole (CAS 104358-25-0) Based on Quantitative Evidence


Short-Term In Vivo Efficacy Studies in Murine Models of Early-Stage Candidiasis

Based on evidence showing protective effects at 200 mg/kg/day when administered from the day after infection, Vibunazole is a suitable candidate for short-term, early-intervention studies in murine systemic candidosis . Its efficacy in this context is comparable to ketoconazole, making it a useful tool for investigating early host-pathogen interactions or for proof-of-concept studies where long-term dosing is not required .

In Vitro Susceptibility Testing and Comparative Studies Against Aspergillus Species

Given its in vitro activity against Aspergillus isolates, which is equivalent to that of ketoconazole, Vibunazole is appropriate for use as a reference compound or comparator in antifungal susceptibility testing panels and in vitro mechanism-of-action studies targeting Aspergillus spp. . This is particularly relevant for laboratories seeking to establish baseline activity for novel compounds against this pathogen.

Studies Investigating Structure-Activity Relationships (SAR) of Triazole Antifungals

As a first-generation triazole with a well-defined structure and a specific chiral center (with the (-)-enantiomer corresponding to CAS 104358-25-0), Vibunazole serves as a valuable scaffold for SAR studies . Researchers can use this compound and its enantiomers to explore how modifications to the triazole core and side chains affect potency, spectrum, and pharmacokinetic properties .

Pharmacokinetic Studies Modeling Auto-Induction or Metabolic Instability

The documented decline in serum concentrations and AUC following repeated Vibunazole administration provides a unique and quantifiable model for studying the phenomenon of auto-induction of drug metabolism or time-dependent pharmacokinetics in vivo . This makes Vibunazole a specific tool compound for research focused on understanding and overcoming such limitations in antifungal drug development.

Quote Request

Request a Quote for Vibunazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.